2-(Oxan-4-yloxy)pyrimidine-5-carboxylicacid
Overview
Description
2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes a pyrimidine ring substituted with an oxan-4-yloxy group and a carboxylic acid group. This compound has a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation and other biological processes .
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects .
Action Environment
The compound is stable at room temperature , suggesting that it may be resistant to environmental variations.
Preparation Methods
The synthesis of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with oxan-4-yloxy reagents under specific conditions. One common method involves the use of pyrimidine-5-carboxylic acid as a starting material, which is then reacted with oxan-4-yloxy chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The oxan-4-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the pyrimidine ring .
Scientific Research Applications
2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research into the medicinal properties of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid includes its potential use as an anti-inflammatory or anticancer agent.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:
Pyrimidine-5-carboxylic acid: Lacks the oxan-4-yloxy group, making it less versatile in chemical reactions.
2-(Oxan-4-yloxy)pyrimidine: Lacks the carboxylic acid group, which may reduce its potential biological activities.
2-(Oxan-4-yloxy)pyrimidine-4-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, potentially leading to different chemical and biological properties.
The uniqueness of 2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(oxan-4-yloxy)pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)7-5-11-10(12-6-7)16-8-1-3-15-4-2-8/h5-6,8H,1-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSNUUHETRUAOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176130 | |
Record name | 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-64-7 | |
Record name | 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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